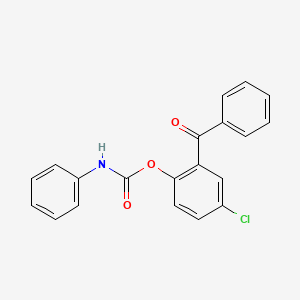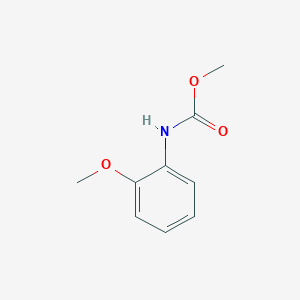![molecular formula C15H20N2O6 B11956978 3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid CAS No. 78609-60-6](/img/structure/B11956978.png)
3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, amide, and benzyloxycarbonyl groups. Its unique stereochemistry, denoted by the (2S,3R) and (2S) configurations, plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid typically involves several steps, starting from readily available starting materials. One common approach is the protection of amino acids followed by coupling reactions. For instance, the benzyloxycarbonyl (Cbz) group is often used to protect the amino group of the starting amino acid. The protected amino acid is then coupled with another amino acid derivative under specific conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions. The use of high-purity reagents and precise control of reaction parameters such as temperature, pH, and solvent composition is essential to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The benzyloxycarbonyl group can be removed or substituted with other protecting groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and deprotecting agents like hydrogenation catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide groups would produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(2S,3R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-2-[((2S)-2-{[(methoxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid
- (2S,3R)-2-[((2S)-2-{[(ethoxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid
Uniqueness
Compared to similar compounds, (2S,3R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid is unique due to its benzyloxycarbonyl group, which provides distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
78609-60-6 |
|---|---|
Fórmula molecular |
C15H20N2O6 |
Peso molecular |
324.33 g/mol |
Nombre IUPAC |
3-hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid |
InChI |
InChI=1S/C15H20N2O6/c1-9(13(19)17-12(10(2)18)14(20)21)16-15(22)23-8-11-6-4-3-5-7-11/h3-7,9-10,12,18H,8H2,1-2H3,(H,16,22)(H,17,19)(H,20,21) |
Clave InChI |
ONSJKBWEYSPLAL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B11956900.png)













